

A Technical Guide to 16:0 MPB PE: Principles and Applications in Bioconjugation

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Compound of Interest		
Compound Name:	16:0 MPB PE	
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Introduction to 16:0 MPB PE

16:0 MPB PE is the abbreviated name for 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide][1][2][3][4]. It is a functionalized phospholipid critical in the fields of bioconjugation, drug delivery, and diagnostics. Structurally, it consists of a standard phospholipid base, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE), where the dipalmitoyl (16:0) chains form the lipid anchor. The key functionality lies in the maleimidophenyl)butyramide (MPB) group attached to the phosphoethanolamine headgroup[5]. This maleimide moiety is a thiol-reactive group that serves as a powerful tool for covalently linking molecules to lipid bilayers, such as those forming liposomes[5][6].

The primary application of **16:0 MPB PE** is to create functionalized nanocarriers, like liposomes or lipid nanoparticles, that can be decorated with targeting ligands such as antibodies, peptides, or other proteins[6][7][8]. This surface modification enables the targeted delivery of therapeutic agents to specific cells or tissues, enhancing efficacy and reducing systemic toxicity[9][10].



Property	Value
Full Chemical Name	1,2-dipalmitoyl-sn-glycero-3- phosphoethanolamine-N-[4-(p- maleimidophenyl)butyramide] (sodium salt)[2][3]
Abbreviation	16:0 MPB PE
CAS Number	384835-50-1[1][3][5]
Molecular Formula	C51H84N2O11PNa[1][3]
Molecular Weight	955.183 g/mol [1][2][3]
Reactive Group	Maleimide
Target Functional Group	Thiol (Sulfhydryl, -SH)
Storage Temperature	-20°C[1][2][3]

Core Principle: Thiol-Maleimide Conjugation Chemistry

The utility of **16:0 MPB PE** is centered on the highly specific and efficient reaction between its maleimide group and a thiol (sulfhydryl) group, typically found on cysteine residues of proteins and peptides. This reaction proceeds via a Michael addition mechanism, forming a stable, covalent thioether bond (specifically, a thiosuccinimide linkage)[11][12][13][14].

This conjugation chemistry is favored in bioconjugation for several key reasons:

- High Specificity: The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[15][16][17] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines (e.g., lysine residues), minimizing off-target side reactions[11][15] [16].
- Mild Reaction Conditions: The conjugation proceeds efficiently at or near physiological pH and temperature, which helps preserve the structure and function of sensitive biomolecules like antibodies.

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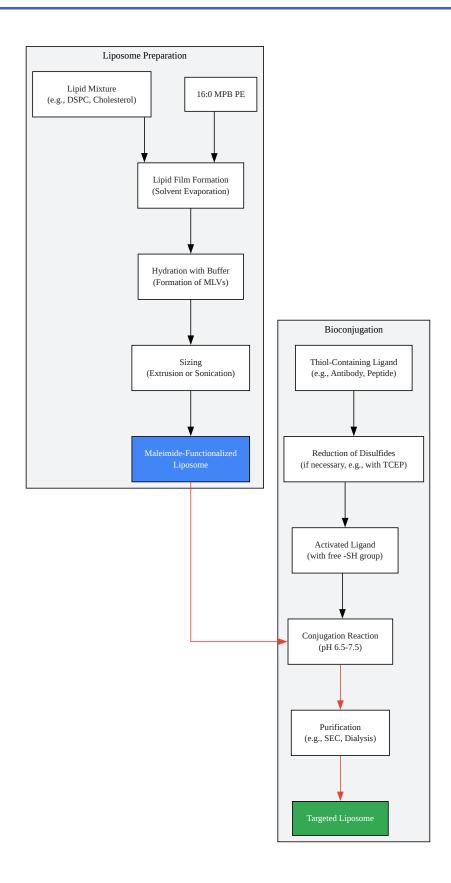




• High Efficiency: The reaction is rapid and typically results in high conjugation yields[11].

The diagram below illustrates the fundamental workflow for creating a targeted liposome using **16:0 MPB PE**.





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Workflow for creating targeted liposomes using 16:0 MPB PE.



Experimental Protocols and Methodologies

The successful use of **16:0 MPB PE** requires careful attention to the protocols for liposome preparation, ligand activation, and the conjugation reaction itself.

This protocol describes a standard thin-film hydration followed by extrusion method.

Lipid Film Formation:

- Co-dissolve the primary structural lipids (e.g., DSPC, Cholesterol) and 16:0 MPB PE (typically 0.5-5 mol%) in an organic solvent (e.g., chloroform) in a round-bottom flask.
- Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
- Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with an appropriate aqueous buffer (e.g., HEPES, PBS, pH 6.5-7.0)
 by vortexing or gentle agitation. This results in the formation of multilamellar vesicles
 (MLVs). The hydration temperature should be above the phase transition temperature (Tc) of the primary lipid.

Sizing (Extrusion):

- To produce unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion.
- Pass the suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. Again, maintain the temperature above the lipid Tc.

Purification:

 Remove any unencapsulated material by size exclusion chromatography (SEC) or dialysis. The resulting liposomes will have maleimide groups exposed on their surface, ready for conjugation.

Foundational & Exploratory





This protocol outlines the steps for conjugating a thiol-containing protein (e.g., a monoclonal antibody Fab' fragment) to the prepared liposomes.

- Thiol Group Preparation (if needed):
 - Many proteins, like full IgG antibodies, have their cysteine residues tied up in disulfide bonds. These must be reduced to generate free thiols.
 - Dissolve the protein in a degassed buffer (pH 7.0-7.5) containing a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation[17].
 - Add a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred because it is thiol-free and does not need to be removed before conjugation[15][16][17]. Use a 10-100 fold molar excess and incubate for 30-60 minutes at room temperature[15][17].
 - If using DTT, it must be completely removed post-reduction (e.g., via a desalting column)
 as it will compete for the maleimide groups[16][17].

Conjugation Reaction:

- Immediately mix the maleimide-functionalized liposomes with the thiol-activated protein solution.
- The molar ratio of maleimide to thiol is a critical parameter to optimize. Ratios from 2:1 to 20:1 (maleimide:thiol) have been reported, depending on the specific molecules involved[16][17][18][19]. A 10-20 fold molar excess of maleimide is a common starting point[16][17].
- Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, with gentle stirring and protected from light[15][17].

Quenching and Purification:

 Stop the reaction by adding a small-molecule thiol like cysteine or 2-mercaptoethanol to quench any unreacted maleimide groups[17].



 Separate the final antibody-conjugated liposomes from unreacted protein and quenching agent using size exclusion chromatography (e.g., Sepharose CL-4B column) or tangential flow filtration[7].

Quantitative Data and Optimization Parameters

The efficiency and stability of the thiol-maleimide conjugation are highly dependent on reaction conditions.



Parameter	Optimal Range/Condition	Rationale & Considerations
рН	6.5 - 7.5	Balances thiol reactivity (favored at higher pH) with maleimide stability (hydrolyzes at higher pH). Below 6.5, the reaction rate slows significantly. Above 7.5, hydrolysis of the maleimide ring and side reactions with amines increase[13][15][16] [17].
Maleimide:Thiol Molar Ratio	2:1 to 20:1	Highly dependent on reactants. A molar excess of maleimide drives the reaction to completion but may require more extensive purification. Optimal ratios must be determined empirically[16][17] [18].
Temperature	4°C to 25°C (Room Temp)	Room temperature reactions are faster (1-4 hours). Reactions at 4°C can proceed overnight to minimize degradation of sensitive proteins[15][17].
Maleimide Stability	Low in aqueous buffers	The maleimide ring is prone to hydrolysis, opening to form an unreactive maleamic acid.[15] [20][21] Stock solutions of MPB-PE should be prepared in dry, aprotic solvents (e.g., DMSO, DMF) and used immediately.[15][16] Preformed maleimide liposomes

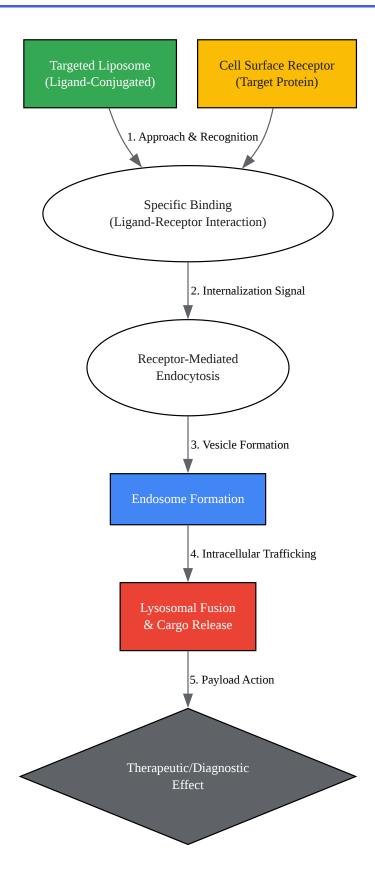


		should be stored at 4°C and used promptly; reactivity can decrease by 10% after 7 days at 4°C and 40% at 20°C[18].
Conjugation Efficiency	50% - 90%	Efficiency varies widely based on optimization. A study conjugating a peptide (cRGDfK) achieved 84% efficiency, while a larger nanobody reached 58% under optimized conditions.[18] The accessibility of the thiol group is a major factor.
Post-Conjugation Stabilization	Incubate at pH ~8.5	The initial thioether bond can be reversible (retro-Michael reaction). A short incubation at a slightly basic pH can promote hydrolysis of the succinimide ring to a stable succinamic acid, making the linkage irreversible[15].

Visualization of the Mechanism of Action

Once prepared, the targeted liposome utilizes the conjugated ligand to interact with specific cellular targets. The diagram below illustrates the logical pathway from ligand binding to cellular uptake, a common mechanism for targeted drug delivery systems developed with **16:0 MPB PE**.





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Targeted liposome mechanism: from cell binding to cargo release.



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